5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzothiazole ring, a nitro group, and a pyridine moiety
Scientific Research Applications
Synthesis and Chemical Properties
The chemical synthesis and properties of compounds related to "5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide" have been explored in several studies. Researchers have developed methods for synthesizing various benzamide derivatives, exploring their chemical behaviors, and evaluating their potential as precursors for further chemical modifications. For example, methodologies have been established for synthesizing benzamide derivatives with potential applications in medicinal chemistry, demonstrating their versatility and importance in drug development processes (Jianye Li et al., 2015).
Biological Activities
The potential biological activities of similar benzamide derivatives have been a focus of research, aiming to understand their interactions with biological systems and their potential therapeutic applications. Studies have investigated the cytotoxicity of synthesized compounds against various cancer cell lines, revealing significant activities that could lead to the development of new anticancer agents (M. Hour et al., 2007). Additionally, research on benzimidazoles and related compounds has explored their inhibitory effects on chondrogenesis in cell culture systems, providing insights into their potential effects on biological pathways and disease mechanisms (T. Tsuchiya et al., 1987).
Preparation Methods
The synthesis of 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps.
Properties
IUPAC Name |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4S/c1-30-15-5-7-19-17(10-15)24-21(31-19)25(12-13-3-2-8-23-11-13)20(27)16-9-14(22)4-6-18(16)26(28)29/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFBJISAVHMUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.